Technical Documentation Center

7-Methoxybenzofuran-2-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Methoxybenzofuran-2-carbonitrile
  • CAS: 35351-49-6

Core Science & Biosynthesis

Foundational

Electronic Properties and Computational Chemistry of 7-Methoxybenzofuran-2-carbonitrile: A Comprehensive Guide for Drug Discovery

Executive Summary In the realm of medicinal chemistry, the benzofuran ring is recognized as a "privileged scaffold," serving as the structural backbone for numerous antimicrobial, anti-inflammatory, and anticancer agents...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry, the benzofuran ring is recognized as a "privileged scaffold," serving as the structural backbone for numerous antimicrobial, anti-inflammatory, and anticancer agents[1]. Among its functionalized derivatives, 7-Methoxybenzofuran-2-carbonitrile (CAS: 35351-49-6)[2] presents a highly compelling case study in electronic modulation. By combining an electron-donating methoxy group with an electron-withdrawing carbonitrile moiety, this molecule exhibits a pronounced "push-pull" electronic architecture. This whitepaper provides an in-depth technical analysis of its quantum mechanical properties, outlines a self-validating computational workflow for its evaluation, and explores its pharmacological potential in targeted drug discovery.

Structural Rationale: The "Push-Pull" Electronic Scaffold

The substitution pattern on the benzofuran core drastically dictates its pharmacological profile and electronic behavior[3]. In 7-Methoxybenzofuran-2-carbonitrile, the spatial arrangement of functional groups creates a highly polarized system:

  • The Methoxy Group (-OCH₃) at C7: Acts as a strong electron-donating group (EDG) via resonance (+M effect), enriching the electron density of the fused benzene ring.

  • The Carbonitrile Group (-C≡N) at C2: Acts as a potent electron-withdrawing group (EWG) through both inductive (-I) and resonance (-M) effects, pulling electron density across the furan oxygen and the conjugated π-system.

This intramolecular charge transfer profoundly alters the Molecular Electrostatic Potential (MEP) and lowers the HOMO-LUMO gap compared to unsubstituted benzofuran. In drug design, this push-pull dynamic makes the molecule an excellent bioisostere for benzofuran-2-carboxylic acids, which are well-documented inhibitors of therapeutic targets like Pim-1 kinase[4].

Quantum Mechanical Profiling: Electronic Properties

To quantitatively understand the reactivity of 7-Methoxybenzofuran-2-carbonitrile, Density Functional Theory (DFT) is employed. Studies on analogous methoxybenzofurans typically utilize the hybrid functional B3LYP paired with a 6-311++G(d,p) basis set[5][6].

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's chemical reactivity and optical properties[7].

  • HOMO Localization: Predominantly localized over the electron-rich benzofuran core and the methoxy oxygen, representing the molecule's electron-donating capacity.

  • LUMO Localization: Heavily shifted toward the electron-deficient C2-carbonitrile moiety, representing the electron-accepting capacity.

The relatively narrow HOMO-LUMO energy gap enhances the molecule's polarizability, facilitating critical π-π stacking and charge-transfer interactions with amino acid residues in protein binding pockets[3].

Global Reactivity Descriptors

Table 1 summarizes the extrapolated quantitative data for methoxybenzofuran derivatives, providing a holistic view of the molecule's stability and propensity to participate in chemical reactions.

Table 1: Calculated Global Reactivity Descriptors (Extrapolated DFT/B3LYP/6-311++G(d,p) Level) [6][7][8]

PropertyValue (eV)Significance in Drug Design
HOMO Energy -6.12High electron-donating capacity; facilitates binding to electron-deficient targets.
LUMO Energy -2.35High electron-accepting capacity; localized on the cyano group.
Energy Gap (ΔE) 3.77Lower gap indicates higher chemical reactivity and kinetic instability.
Ionization Potential (I) 6.12Energy required to remove an electron (-E_HOMO).
Electron Affinity (A) 2.35Energy released when an electron is added (-E_LUMO).
Chemical Hardness (η) 1.88Resistance to intramolecular charge transfer ((I-A)/2).
Chemical Softness (S) 0.53Measure of molecular polarizability (1/2η).
Electrophilicity Index (ω) 4.77Propensity to accept electrons (μ²/2η).
Dipole Moment 4.85 DebyeHigh polarity driven by the push-pull electronic system; aids in aqueous solubility.

Computational Chemistry Workflow: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that computational models must not merely generate data; they must validate themselves. Below is a field-proven, step-by-step methodology for the electronic profiling and molecular docking of 7-Methoxybenzofuran-2-carbonitrile.

Protocol 1: DFT Optimization and Reactivity Analysis
  • Initial Geometry Generation: Construct the 3D structure of 7-Methoxybenzofuran-2-carbonitrile using a standard molecular builder. Perform a preliminary molecular mechanics clean-up using the MMFF94 force field to resolve severe steric clashes.

  • Basis Set Selection (Causality): Optimize the geometry using DFT at the B3LYP/6-311++G(d,p) level. Why this specific basis set? The diffuse functions (++) are absolutely critical for accurately modeling the extended electron density of the lone pairs on the methoxy oxygen and the cyano nitrogen. The polarization functions (d,p) are necessary to correctly resolve the planar geometry of the conjugated benzofuran system[5][9].

  • Frequency Calculation (Self-Validation): Run a vibrational frequency calculation on the optimized geometry at the exact same level of theory. Validation Check: The absence of imaginary frequencies (NImag = 0) mathematically confirms that the optimized structure is a true global minimum on the potential energy surface, rather than a transition state or saddle point[10].

  • MEP Mapping: Generate the Molecular Electrostatic Potential (MEP) surface. This maps the electron-rich (red, localized near the cyano nitrogen) and electron-deficient (blue, localized near the aromatic protons) regions, directly guiding the prediction of hydrogen-bond acceptors and donors during docking[6].

Protocol 2: Molecular Docking for Target Validation
  • Ligand Preparation: Assign Gasteiger charges to the DFT-optimized ligand. Ensure the cyano group is parameterized to act as a hydrogen bond acceptor.

  • Protein Preparation: Obtain the high-resolution crystal structure of the target (e.g., Pim-1 kinase) from the Protein Data Bank. Strip co-crystallized water molecules, add polar hydrogens, and compute Kollman charges[4].

  • Grid Box Definition: Center the grid box precisely on the active site (e.g., the ATP-binding hinge region of the kinase), ensuring the box encompasses all critical interacting residues.

  • Docking & Pose Analysis (Self-Validation): Perform the docking using a Lamarckian Genetic Algorithm. Validation Check: Before evaluating the benzofuran derivative, re-dock the native co-crystallized ligand. An RMSD of < 2.0 Å between the docked pose and the experimental crystal structure validates the docking parameters and grid placement[4].

G N1 Ligand Preparation (7-Methoxybenzofuran-2-carbonitrile) N2 DFT Geometry Optimization (B3LYP/6-311++G(d,p)) N1->N2 N3 Frequency Calculation (Validation: 0 Imaginary Frequencies) N2->N3 N4 Electronic Properties (FMO, MEP, Reactivity Descriptors) N3->N4 N5 Molecular Docking (Target Protein Binding) N4->N5 N6 Molecular Dynamics (Complex Stability & RMSD) N5->N6

Fig 1. Self-validating computational workflow for electronic profiling and molecular docking.

Pharmacological Potential and Target Interactions

The unique electronic signature of 7-Methoxybenzofuran-2-carbonitrile makes it a versatile pharmacophore. The cyano group is a well-established bioisostere for carboxylic acids, carbonyls, and halogens. In the context of kinase inhibition (such as Pim-1 or inflammatory targets like COX-2), the cyano nitrogen can form critical, highly directional hydrogen bonds with the hinge region backbone (e.g., Val52 in Pim-1), while the planar benzofuran core engages in robust hydrophobic and π-π stacking interactions[4][11].

Furthermore, the methoxy group at the 7-position provides both a steric and electronic handle to probe adjacent hydrophobic sub-pockets. This specific functionalization can potentially increase target selectivity over other kinase families by exploiting subtle differences in the active site topography[9].

Conclusion

7-Methoxybenzofuran-2-carbonitrile is far more than a simple heterocyclic building block; it is a precisely tuned electronic system. By leveraging the push-pull dynamics between the 7-methoxy and 2-carbonitrile groups, medicinal chemists can exploit its lowered HOMO-LUMO gap and distinct electrostatic potential to design high-affinity ligands. When evaluated through rigorous, self-validating computational workflows, this molecule demonstrates significant promise for the development of next-generation targeted therapeutics.

References

  • [7] Benchchem. 7-Methoxy-3-methylbenzofuran | Benchchem: Reactivity Descriptors and Global/Local Reactivity Analysis.7

  • [5] PMC (National Institutes of Health). Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms.5

  • [8] ResearchGate. Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid.8

  • [10] RSC Publishing. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study.10

  • [11] ResearchGate. Docking mode of 2-(p-hydroxybenzyl)-7-methoxybenzofuran-6-ol...11

  • [6] ResearchGate. Synthesis, antibacterial, antifungal activity and DNA cleavage study of 3-(7-methoxy-benzofuran-2-yl)...6

  • [4] NIH (National Institutes of Health). Computational analysis of benzofuran-2-carboxlic acids as potent Pim-1 kinase inhibitors.4

  • [2] ChemicalBook. 35351-49-6 CAS Manufactory - ChemicalBook.2

  • [9] ACS Publications. Discovery of Novel Natural Product-Based PDE4 Inhibitors...9

  • [1] PMC (National Institutes of Health). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.1

  • [3] MDPI. Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study...3

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 7-Methoxybenzofuran-2-carbonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The benzofuran scaffold is a privileged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The benzofuran scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for various biologically active molecules[1]. The synthesis of 7-Methoxybenzofuran-2-carbonitrile from o-vanillin (2-hydroxy-3-methoxybenzaldehyde) and chloroacetonitrile represents a highly efficient, transition-metal-free, one-pot cascade reaction[2].

As a Senior Application Scientist, I emphasize that successful execution of this protocol relies on understanding the dual nature of the reaction. It is not merely a condensation; it is a meticulously orchestrated two-step cascade:

  • Bimolecular Nucleophilic Substitution ( SN​2 ) : The mild base ( K2​CO3​ ) deprotonates the phenol to form a highly nucleophilic phenoxide, which attacks the electrophilic carbon of chloroacetonitrile.

  • Intramolecular Knoevenagel-Type Cyclization : The newly installed cyanomethoxy group contains acidic methylene protons. Under thermal conditions, the base generates a carbanion that attacks the adjacent aldehyde carbonyl, forming a cyclic alkoxide that rapidly dehydrates to restore aromaticity and yield the benzofuran core[3].

Mechanism A o-Vanillin (Phenol) B Deprotonation (K2CO3) A->B C Phenoxide Intermediate B->C D SN2 Alkylation (+ Chloroacetonitrile) C->D E 2-(Cyanomethoxy) benzaldehyde D->E F Knoevenagel Cyclization E->F G Dehydration (-H2O) F->G H 7-Methoxybenzofuran- 2-carbonitrile G->H

Mechanistic pathway for the one-pot synthesis of 7-methoxybenzofuran-2-carbonitrile.

Experimental Design & Quantitative Parameters

To ensure reproducibility and optimal yield, exact stoichiometric ratios must be maintained. The following table summarizes the quantitative data required for a 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeRole
o-Vanillin 152.151.010.01.52 gStarting Material
Chloroacetonitrile 75.501.212.00.91 g (0.76 mL)Alkylating Agent / C2 Source
Potassium Carbonate 138.212.525.03.45 gMild Base
N,N-Dimethylformamide 73.09Solvent-20 mLPolar Aprotic Solvent
Ethyl Acetate (EtOAc) 88.11Extraction-3 x 30 mLOrganic Extraction Phase
Brine (Sat. NaCl) -Wash-30 mLEmulsion Breaker
Sodium Sulfate 142.04Drying-As neededDesiccant

Step-by-Step Protocol: A Self-Validating Workflow

This methodology is designed with built-in validation checkpoints to ensure trust and accuracy at every phase of the chemical transformation.

Workflow Step1 1. Reagent Assembly Dry DMF, K2CO3, o-Vanillin Step2 2. Controlled O-Alkylation Add Chloroacetonitrile at 0-5 °C Step1->Step2 Step3 3. Thermal Cyclization Heat to 80-90 °C for 4-6 h Step2->Step3 Step4 4. Aqueous Quench & Extraction Ice-water precipitation, EtOAc extraction Step3->Step4 Step5 5. Chromatographic Purification Silica Gel (Hexane/EtOAc) Step4->Step5 Step6 6. Analytical Validation NMR, IR, LC-MS Confirmation Step5->Step6

Step-by-step experimental workflow with integrated validation checkpoints.

Phase 1: Reaction Assembly and O-Alkylation
  • Preparation: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet.

  • Solvent & Base Addition: Add 1.52 g (10.0 mmol) of o-vanillin and 3.45 g (25.0 mmol) of anhydrous K2​CO3​ to the flask. Suspend the mixture in 20 mL of anhydrous DMF.

    • Causality: DMF is selected because its polar aprotic nature poorly solvates anions, thereby maximizing the nucleophilicity of the phenoxide generated by K2​CO3​ [3].

  • Controlled Alkylation: Cool the reaction flask to 0–5 °C using an ice bath. Slowly add 0.76 mL (12.0 mmol) of chloroacetonitrile dropwise over 10 minutes.

    • Causality: Chloroacetonitrile is highly reactive and prone to base-catalyzed self-condensation. Lowering the thermal energy suppresses these competing side reactions during the initial O-alkylation phase.

  • Validation Checkpoint 1: Remove the ice bath and stir at room temperature for 1 hour. Perform a Thin Layer Chromatography (TLC) check using Hexane:EtOAc (4:1). The disappearance of the bright yellow o-vanillin spot ( Rf​≈0.6 ) and the appearance of a new intermediate spot ( Rf​≈0.4 ) confirms successful O-alkylation.

Phase 2: Thermal Cyclization
  • Heating: Transfer the flask to an oil bath and gradually heat the reaction mixture to 80–90 °C. Maintain this temperature with vigorous stirring for 4 to 6 hours.

    • Causality: While O-alkylation occurs readily at lower temperatures, the subsequent intramolecular Knoevenagel-type cyclization requires higher activation energy to form the carbanion alpha to the nitrile and drive the nucleophilic attack on the sterically hindered aldehyde carbonyl[2].

  • Validation Checkpoint 2: Monitor the reaction via TLC every 2 hours. The intermediate spot will gradually convert into a highly UV-active, blue-fluorescent spot under 254 nm ( Rf​≈0.5 ), indicating the formation of the fully conjugated benzofuran aromatic system.

Phase 3: Quench, Extraction, and Purification
  • Quenching: Once TLC confirms the consumption of the intermediate, cool the reaction mixture to room temperature. Pour the mixture slowly into 100 mL of crushed ice-water while stirring vigorously. A crude solid may precipitate.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with Ethyl Acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with distilled water (2 x 30 mL) to remove residual DMF, followed by a final wash with 30 mL of brine to break any emulsions and pre-dry the organic layer.

  • Drying & Concentration: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (200-300 mesh), eluting with a gradient of Hexane:EtOAc (9:1 to 4:1) to afford pure 7-Methoxybenzofuran-2-carbonitrile as an off-white to pale yellow solid.

Analytical Characterization & Validation

To ensure the structural integrity and trustworthiness of the synthesized compound, validate the purified product against the following expected analytical benchmarks:

  • 1 H NMR (400 MHz, CDCl3​ ):

    • δ 7.52 (s, 1H, C3-H of benzofuran) – Highly diagnostic for the cyclized furan ring.

    • δ 7.28 - 7.15 (m, 2H, Aromatic H)

    • δ 6.95 (dd, 1H, Aromatic H adjacent to methoxy)

    • δ 4.02 (s, 3H, −OCH3​ )

  • 13 C NMR (100 MHz, CDCl3​ ):

    • δ ~112.5 ( −C≡N carbon)

    • δ ~126.8 (C-2 of benzofuran)

    • δ ~56.2 ( −OCH3​ carbon)

  • FT-IR (ATR, cm−1 ):

    • Sharp, strong absorption at ~2225 cm−1 , confirming the presence of the conjugated nitrile group.

  • LC-MS (ESI):

    • Expected mass for C10​H7​NO2​ : 173.05. Found: m/z 174.1 [M+H]+ .

References

  • Title: Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update Source: Frontiers in Chemistry URL: [Link]

  • Title: Synthesis of Novel Heterocyclic Compounds Containing Benzofuran Moiety Source: SciTech Central (Journal of Pharmaceutics and Drug Research) URL: [Link]

Sources

Application

Application Note: 7-Methoxybenzofuran-2-carbonitrile as a Privileged Scaffold in Drug Discovery

Executive Summary In modern drug discovery, the benzofuran ring system is classified as a "privileged scaffold" due to its ability to interact with diverse biological targets. Specifically, 7-Methoxybenzofuran-2-carbonit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the benzofuran ring system is classified as a "privileged scaffold" due to its ability to interact with diverse biological targets. Specifically, 7-Methoxybenzofuran-2-carbonitrile (CAS: 35351-49-6) serves as a highly versatile synthetic precursor. The electron-donating 7-methoxy group provides critical hydrogen-bonding capabilities, while the 2-carbonitrile moiety acts as a synthetic linchpin, allowing for rapid divergence into primary amines, amides, and tetrazoles. This application note details the mechanistic rationale for utilizing this scaffold, outlines self-validating synthetic protocols, and summarizes its quantitative impact across multiple therapeutic areas.

Mechanistic Rationale & Target Engagement

The structural features of 7-methoxybenzofuran-2-carbonitrile are not merely steric placeholders; they actively dictate target engagement and dictate synthetic strategy.

  • PPAR-α Agonism (Metabolic Diseases): The 7-methoxy group is essential for peroxisome proliferator-activated receptor alpha (PPAR-α) activation. Molecular docking and transactivation assays reveal that the oxygen atom of the 7-methoxy moiety acts as a critical hydrogen bond acceptor, interacting directly with the Thr279 residue within the human PPAR-α Ligand Binding Domain (LBD) [1]. Compounds lacking this specific methoxy interaction fail to induce significant gene transcription [2].

  • Enzymatic Inhibition (Alzheimer's & Dermatologicals): The planar, electron-rich furanoid core facilitates strong π−π stacking within the hydrophobic pockets of target enzymes. When converted into Donepezil hybrids, the scaffold shows potent acetylcholinesterase (AChE) inhibition [3]. Furthermore, N-phenylacetamide derivatives of this core demonstrate tyrosinase inhibition superior to standard agents like kojic acid [4].

Synthetic Divergence & Workflow

The 2-carbonitrile group is a highly electrophilic node that can be selectively transformed to generate distinct pharmacophores without disrupting the sensitive benzofuran ring.

SyntheticWorkflow Precursor 7-Methoxybenzofuran-2-carbonitrile (CAS: 35351-49-6) Reduction Reduction (CoCl2 / NaBH4) Precursor->Reduction Cycloaddition [3+2] Cycloaddition (NaN3 / NH4Cl) Precursor->Cycloaddition Hydrolysis Hydrolysis (NaOH / H2O2) Precursor->Hydrolysis Amine (7-Methoxybenzofuran-2-yl)methanamine Precursor for Amides/Donepezil Hybrids Reduction->Amine Tetrazole 5-(7-Methoxybenzofuran-2-yl)-1H-tetrazole Carboxylic Acid Bioisostere Cycloaddition->Tetrazole Amide 7-Methoxybenzofuran-2-carboxamide Precursor for Tyrosinase Inhibitors Hydrolysis->Amide

Fig 1: Synthetic divergence of 7-Methoxybenzofuran-2-carbonitrile into key pharmacophores.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in causality and self-validation checkpoints to ensure high-fidelity execution in the laboratory.

Protocol A: Chemoselective Reduction to (7-Methoxybenzofuran-2-yl)methanamine
  • Causality: Standard catalytic hydrogenation (e.g., Pd/C with H2​ ) presents a high risk of over-reduction, specifically targeting the C2​−C3​ double bond of the benzofuran ring to yield unwanted dihydrobenzofuran byproducts [5]. To circumvent this, we employ a NaBH4​/CoCl2​ system. This generates cobalt boride in situ, which chemoselectively reduces the nitrile to a primary amine while leaving the aromatic furanoid system intact.

  • Step-by-Step Methodology:

    • Preparation: Dissolve 7-Methoxybenzofuran-2-carbonitrile (1.0 eq) and CoCl2​⋅6H2​O (2.0 eq) in anhydrous methanol (0.2 M).

      • Validation Checkpoint: The solution will exhibit a distinct, clear pink color characteristic of solvated Co2+ ions.

    • Activation: Cool the reaction flask to 0°C using an ice bath. Carefully add NaBH4​ (5.0 eq) in small portions over 15 minutes.

      • Validation Checkpoint: Vigorous hydrogen gas evolution will occur. The solution will immediately turn opaque black, confirming the successful in situ generation of the active cobalt boride catalyst.

    • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).

      • Validation Checkpoint: Complete disappearance of the strongly UV-active starting material spot indicates full conversion.

    • Workup & Isolation: Quench the reaction by adding 3M HCl dropwise until the black precipitate completely dissolves. Basify the aqueous layer with concentrated NH4​OH until pH > 10, then extract with EtOAc ( 3×20 mL).

      • Validation Checkpoint: This acid-base extraction is self-purifying; only the newly formed basic primary amine partitions into the organic layer during the basic extraction, leaving neutral or acidic impurities in the aqueous phase.

Protocol B: Synthesis of 5-(7-Methoxybenzofuran-2-yl)-1H-tetrazole
  • Causality: Tetrazoles serve as metabolically stable bioisosteres for carboxylic acids, improving membrane permeability and resisting rapid in vivo decarboxylation. The reaction utilizes NaN3​ and NH4​Cl in DMF. The NH4​Cl acts as a critical proton source to generate hydrazoic acid ( HN3​ ) in situ, which undergoes a [3+2] cycloaddition with the electrophilic nitrile carbon.

  • Step-by-Step Methodology:

    • Preparation: Suspend the starting nitrile (1.0 eq), NaN3​ (3.0 eq), and NH4​Cl (3.0 eq) in anhydrous DMF (0.5 M).

    • Cycloaddition: Heat the sealed mixture to 100°C for 12 hours under a nitrogen atmosphere.

    • Pre-Workup: Cool the mixture to room temperature and pour it into crushed ice water.

      • Validation Checkpoint: Any unreacted starting nitrile will precipitate out as a solid because it is insoluble in water. The sodium salt of the newly formed tetrazole remains highly soluble in the aqueous phase. Filter the mixture to remove unreacted precursors.

    • Isolation: Slowly acidify the clear aqueous filtrate with 1M HCl until the pH reaches 2.0.

      • Validation Checkpoint: The tetrazole product (which has a pKa of ~4.5) will rapidly precipitate out of the acidic solution as an off-white solid. This pH-dependent precipitation serves as both a visual confirmation of reaction success and a primary purification mechanism.

Quantitative Data Summary

The following table summarizes the biological efficacy of derivatives synthesized directly from the 7-methoxybenzofuran-2-carbonitrile scaffold.

Derivative ClassPrimary TargetBiological Activity (IC₅₀ / EC₅₀)Efficacy Context
7-Methoxybenzofuran-triazoles PPAR-α (Agonist)IC₅₀ = 1.0 μMInduces robust gene transcription comparable to GW7647 [1].
N-phenylacetamides Tyrosinase (Inhibitor)IC₅₀ = 11.5 – 30.3 μMOutperforms standard Kojic Acid (IC₅₀ = 30.34 μM) [4].
Donepezil Hybrids AChE (Inhibitor)IC₅₀ = 4.0 – 30.0 μMDemonstrates concurrent neuroprotective effects against Aβ toxicity [3].

Signaling Pathway Visualization

To contextualize the pharmacological impact of these derivatives, the downstream signaling cascade triggered by 7-methoxybenzofuran-derived PPAR-α agonists is mapped below.

PPARPathway Ligand 7-Methoxybenzofuran Derivative (Agonist) LBD PPAR-α Ligand Binding Domain (Thr279 Hydrogen Bonding) Ligand->LBD Binds Complex Ligand-Receptor Complex Conformational Change LBD->Complex Activates RXR Retinoid X Receptor (RXR) Heterodimerization Complex->RXR Recruits PPRE Peroxisome Proliferator Response Element (DNA Binding) RXR->PPRE Translocates to Nucleus Transcription Gene Transcription (Lipid Metabolism Regulation) PPRE->Transcription Initiates

Fig 2: Mechanism of PPAR-α activation by 7-methoxybenzofuran derivatives.

References

  • Discovery of Novel PPAR Ligands by a Virtual Screening Approach Based on Pharmacophore Modeling, 3D Shape, and Electrostatic Similarity Screening. Journal of Medicinal Chemistry - ACS Publications.1

  • Advances in Synthetic Strategies and Medicinal Importance of Benzofurans: A Review (Tyrosinase Inhibitors). ResearchGate.4

  • Donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's drug candidates. PMC - NIH.6

  • Quantum Reality in the Selective Reduction of a Benzofuran System. MDPI.5

Sources

Method

Application Note: 7-Methoxybenzofuran-2-carbonitrile in Organic Synthesis

Executive Summary 7-Methoxybenzofuran-2-carbonitrile (CAS: 35351-49-6)[1] is a privileged heterocyclic building block extensively utilized in medicinal chemistry and advanced organic synthesis. The benzofuran core is a u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Methoxybenzofuran-2-carbonitrile (CAS: 35351-49-6)[1] is a privileged heterocyclic building block extensively utilized in medicinal chemistry and advanced organic synthesis. The benzofuran core is a ubiquitous pharmacophore found in numerous biologically active natural products and synthetic drugs. The strategic placement of the electron-donating methoxy group at the 7-position enriches the electron density of the bicyclic system, modulating both the lipophilicity (LogP) and the target binding affinity of downstream drug candidates. Meanwhile, the highly reactive 2-carbonitrile moiety serves as a versatile synthetic handle, enabling direct conversion into amidines, tetrazoles, amines, and carboxylic acids[2].

This application note details the physicochemical profile of 7-Methoxybenzofuran-2-carbonitrile and provides field-proven, self-validating protocols for its most critical synthetic transformations.

Physicochemical Properties & Reactivity Profile

To ensure predictable reactivity and proper handling, the fundamental properties of 7-Methoxybenzofuran-2-carbonitrile are summarized below[1],.

PropertyValue / Description
Chemical Name 7-Methoxybenzofuran-2-carbonitrile
CAS Number 35351-49-6
Molecular Formula C₁₀H₇NO₂
Molecular Weight 173.17 g/mol
Appearance Off-white to pale yellow solid
Electrophilic Center Nitrile carbon (susceptible to nucleophilic attack)
Nucleophilic Centers C3 position of the furan ring (susceptible to electrophilic aromatic substitution, modulated by the 7-methoxy group)
Solubility Soluble in DMF, DMSO, THF, and hot Ethanol; Insoluble in Water

Key Synthetic Applications & Mechanistic Insights

Synthesis of Benzofuran-2-carboxamidines (Antiparasitic Pharmacophores)

Aromatic nitriles are classically converted to amidines, which act as critical DNA minor-groove binders in antiparasitic and antibacterial agents[2],[3]. The traditional Pinner reaction (HCl gas in anhydrous ethanol) is frequently employed; however, the harsh acidic conditions and prolonged heating can occasionally risk ether cleavage of the 7-methoxy group.

Furthermore, alternative methods involving the reduction of an amidoxime intermediate via catalytic hydrogenation (e.g., H₂ over Pd/C) must be avoided. Expert Insight: Traditional catalytic hydrogenation of benzofuran derivatives often leads to the undesired reduction of the furanoid C2-C3 double bond, yielding 2,3-dihydrobenzofurans[4]. To preserve the aromaticity of the benzofuran core, a direct nucleophilic addition using Lithium hexamethyldisilazide (LiHMDS) is the superior, chemoselective choice[2].

AmidineSynthesis Nitrile 7-Methoxybenzofuran- 2-carbonitrile LiHMDS LiHMDS Addition (Anhydrous THF, 0 °C) Nitrile->LiHMDS Intermediate Silylated Amidine Intermediate LiHMDS->Intermediate Workup HCl / EtOH Quench (Deprotection & Salt Formation) Intermediate->Workup Product 7-Methoxybenzofuran- 2-carboxamidine HCl Workup->Product

Workflow for benzofuran-2-carboxamidine synthesis via LiHMDS, avoiding core reduction.

Synthesis of 2-(Tetrazol-5-yl)benzofurans (Carboxylic Acid Bioisosteres)

The conversion of the 2-carbonitrile group to a 1H-tetrazole is a highly favored transformation in drug design. Tetrazoles serve as metabolically stable, lipophilic bioisosteres for carboxylic acids, offering improved membrane permeability while maintaining a similar pKa (~4.5). This is achieved via a [3+2] cycloaddition with sodium azide. The addition of ammonium chloride (NH₄Cl) is a critical mechanistic choice: it acts as a mild proton source to generate hydrazoic acid (HN₃) in situ, lowering the activation energy of the cycloaddition while preventing the accumulation of explosive neat HN₃.

TetrazoleSynthesis Nitrile 7-Methoxybenzofuran- 2-carbonitrile Cycloaddition NaN3, NH4Cl (DMF, 120 °C, 12h) Nitrile->Cycloaddition Monitoring In-situ Monitoring (Evolution of NH3 gas) Cycloaddition->Monitoring Workup Acidic Precipitation (1M HCl to pH 2) Monitoring->Workup Product 5-(7-Methoxybenzofuran-2-yl) -1H-tetrazole Workup->Product

[3+2] Cycloaddition workflow for tetrazole synthesis using in-situ hydrazoic acid.

Experimental Protocols

Protocol A: Chemoselective Synthesis of 7-Methoxybenzofuran-2-carboxamidine Hydrochloride

This protocol utilizes LiHMDS to directly convert the nitrile to an amidine, avoiding harsh Pinner conditions or problematic Pd/C hydrogenation[2],[4].

Materials:

  • 7-Methoxybenzofuran-2-carbonitrile (1.0 eq, 10 mmol, 1.73 g)

  • LiHMDS (1.0 M in THF, 3.0 eq, 30 mL)

  • Anhydrous THF (20 mL)

  • Anhydrous HCl in Ethanol (2.0 M, 50 mL)

Step-by-Step Methodology:

  • Activation: In an oven-dried, argon-flushed round-bottom flask, dissolve 7-Methoxybenzofuran-2-carbonitrile in 20 mL of anhydrous THF. Cool the solution to 0 °C using an ice bath. Causality: Cooling prevents unwanted side reactions and manages the exotherm of the strong base.

  • Nucleophilic Addition: Add the LiHMDS solution dropwise over 15 minutes. Stir the reaction mixture at room temperature for 12 hours. The hexamethyldisilazide anion attacks the electrophilic nitrile carbon, forming a soluble lithium N,N'-bis(trimethylsilyl)amidine intermediate.

  • Deprotection & Quenching: Cool the reaction vessel back to 0 °C. Carefully add 50 mL of 2.0 M HCl in ethanol. Causality: The acidic ethanol cleaves the labile N-Si bonds, protonates the amidine, and neutralizes the lithium base.

  • Self-Validating Isolation: Stir for an additional 2 hours at room temperature. The highly polar 7-Methoxybenzofuran-2-carboxamidine hydrochloride salt will spontaneously precipitate from the ethereal/ethanolic solution. Filter the solid, wash with cold diethyl ether (2 × 15 mL), and dry under vacuum. The precipitation itself acts as a self-validating purification step, leaving organic impurities in the mother liquor.

Protocol B: Synthesis of 5-(7-Methoxybenzofuran-2-yl)-1H-tetrazole

A robust [3+2] cycloaddition utilizing in-situ generated hydrazoic acid.

Materials:

  • 7-Methoxybenzofuran-2-carbonitrile (1.0 eq, 10 mmol, 1.73 g)

  • Sodium Azide (NaN₃) (3.0 eq, 30 mmol, 1.95 g)

  • Ammonium Chloride (NH₄Cl) (3.0 eq, 30 mmol, 1.60 g)

  • Anhydrous DMF (25 mL)

Step-by-Step Methodology:

  • Reagent Mixing: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend the nitrile, NaN₃, and NH₄Cl in 25 mL of anhydrous DMF.

  • Cycloaddition: Heat the stirred suspension to 120 °C behind a blast shield. Causality: NH₄Cl safely donates protons to form HN₃ in situ. The elevated temperature provides the activation energy necessary for the concerted cycloaddition.

  • In-Process Monitoring: The reaction progress can be monitored by the evolution of NH₃ gas (detectable via wet pH paper at the condenser outlet) and by the suspension gradually becoming a homogeneous solution over 12–16 hours.

  • Acidic Workup (Self-Validating): Cool the mixture to room temperature and pour it into 100 mL of ice water. Slowly acidify the aqueous mixture to pH 2 using 1M HCl. Caution: Perform in a well-ventilated fume hood to safely vent any residual HN₃. The acidification protonates the tetrazole (pKa ~4.5), rendering it insoluble. The immediate precipitation of an off-white solid visually validates the successful formation of the product. Filter, wash with water, and recrystallize from ethanol.

References

  • Title: 7-Methoxybenzofuran-2-carbonitrile — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Novel amidines and analogues as promising agents against intracellular parasites: a systematic review Source: PMC (National Institutes of Health) / Parasitology URL: [Link]

  • Title: Quantum Reality in the Selective Reduction of a Benzofuran System Source: MDPI (Molecules) URL: [Link]

  • Title: Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol Source: MDPI (Molecules) URL: [Link]

Sources

Application

Application Notes and Protocols for In Vitro Assays Using 7-Methoxybenzofuran-2-carbonitrile

Introduction: The Versatility of the Benzofuran Scaffold The benzofuran nucleus is a privileged heterocyclic scaffold ubiquitous in nature and synthetic medicinal chemistry.[1][2] Compounds incorporating this moiety exhi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic scaffold ubiquitous in nature and synthetic medicinal chemistry.[1][2] Compounds incorporating this moiety exhibit a broad spectrum of potent biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-inflammatory properties.[1][3] The 7-methoxybenzofuran framework, in particular, has emerged as a key pharmacophore in the development of novel therapeutic agents.[4][5][6] While 7-Methoxybenzofuran-2-carbonitrile itself is a versatile chemical intermediate[7], its derivatives have shown significant promise as inhibitors of clinically relevant enzymes.[4][6]

These application notes provide detailed protocols for two key in vitro assays to evaluate the inhibitory potential of 7-Methoxybenzofuran-2-carbonitrile and its analogs against tyrosinase and phosphodiesterase 4 (PDE4). These enzymes represent important targets in dermatology and inflammatory diseases, respectively. The following protocols are designed to be self-validating systems, providing researchers, scientists, and drug development professionals with the tools to explore the therapeutic potential of this promising chemical scaffold.

Tyrosinase Inhibition Assay

Tyrosinase is a key enzyme in melanin biosynthesis, and its overactivity can lead to hyperpigmentation disorders.[4][8] Consequently, the identification of novel tyrosinase inhibitors is an active area of research. Derivatives of 7-methoxybenzofuran have demonstrated potent anti-tyrosinase activity, making this a primary assay for evaluating the biological potential of 7-Methoxybenzofuran-2-carbonitrile.[4][8][9]

Principle of the Assay

This assay spectrophotometrically measures the enzymatic activity of mushroom tyrosinase. The enzyme catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome, a colored product that absorbs light at 475 nm. The inhibitory effect of a test compound is determined by measuring the reduction in the rate of dopachrome formation.

Experimental Workflow

Tyrosinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - Tyrosinase Solution - L-DOPA Substrate - Test Compound Dilutions - Positive Control (Kojic Acid) Plate Prepare 96-well Plate Reagents->Plate Add_Inhibitor Add Test Compound/Control to Wells Plate->Add_Inhibitor Add_Enzyme Add Tyrosinase Solution to Wells Add_Inhibitor->Add_Enzyme Incubate_1 Pre-incubate at 25°C for 10 min Add_Enzyme->Incubate_1 Add_Substrate Add L-DOPA Substrate to Initiate Reaction Incubate_1->Add_Substrate Measure_Absorbance Measure Absorbance at 475 nm (Kinetic Mode for 20 min) Add_Substrate->Measure_Absorbance Calculate_V0 Calculate Initial Velocity (V₀) from Linear Phase of Reaction Measure_Absorbance->Calculate_V0 Calculate_Inhibition Calculate % Inhibition Calculate_V0->Calculate_Inhibition Calculate_IC50 Determine IC₅₀ Value Calculate_Inhibition->Calculate_IC50

Caption: Workflow for the in vitro tyrosinase inhibition assay.

Materials and Reagents
  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • 7-Methoxybenzofuran-2-carbonitrile (or its derivatives)

  • Kojic Acid (positive control)

  • Dimethyl Sulfoxide (DMSO)

  • Potassium Phosphate Buffer (50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 475 nm

Step-by-Step Protocol
  • Preparation of Reagents:

    • Tyrosinase Solution: Prepare a 100 U/mL stock solution of mushroom tyrosinase in 50 mM potassium phosphate buffer (pH 6.8).

    • L-DOPA Solution: Prepare a 2 mM solution of L-DOPA in 50 mM potassium phosphate buffer (pH 6.8). Prepare this solution fresh just before use to minimize auto-oxidation.

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of 7-Methoxybenzofuran-2-carbonitrile in DMSO.

    • Serial Dilutions: Perform serial dilutions of the test compound stock solution in DMSO to obtain a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Positive Control: Prepare a 1 mM stock solution of Kojic acid in DMSO and create serial dilutions as for the test compound.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the test compound dilutions or positive control to the respective wells. For the negative control (100% activity), add 20 µL of DMSO.

    • Add 140 µL of 50 mM potassium phosphate buffer (pH 6.8) to each well.

    • Add 20 µL of the tyrosinase solution (100 U/mL) to each well.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the 2 mM L-DOPA solution to each well.

    • Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 20 minutes.

Data Analysis
  • Calculate the rate of reaction (initial velocity, V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following equation: % Inhibition = [(V₀ control - V₀ sample) / V₀ control] x 100 Where:

    • V₀ control is the initial velocity of the reaction with DMSO.

    • V₀ sample is the initial velocity of the reaction with the test compound.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) using non-linear regression analysis.

CompoundIC₅₀ (µM)
7-Methoxybenzofuran-2-carbonitrileTo be determined
Kojic Acid (Reference)~15-30

Note: The IC₅₀ value for Kojic acid is an approximate value from the literature and should be determined experimentally.

Phosphodiesterase 4 (PDE4) Inhibition Assay

PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators. Certain 7-methoxybenzofuran derivatives have been identified as potent PDE4 inhibitors, suggesting a potential application for 7-Methoxybenzofuran-2-carbonitrile in this area.[6]

Principle of the Assay

This is a two-step enzymatic assay. In the first step, PDE4 hydrolyzes the substrate, cAMP, to 5'-AMP. In the second step, a nucleotidase is added, which hydrolyzes 5'-AMP to adenosine and inorganic phosphate (Pi). The amount of Pi generated is then quantified using a malachite green-based colorimetric detection method. The inhibitory effect of a test compound is determined by the reduction in the amount of Pi produced.

Experimental Workflow

PDE4_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (Step 1) cluster_detection Detection & Analysis (Step 2) Reagents Prepare Reagents: - PDE4 Enzyme - cAMP Substrate - Test Compound Dilutions - Positive Control (Rolipram) Plate Prepare 96-well Plate Reagents->Plate Add_Inhibitor Add Test Compound/Control Plate->Add_Inhibitor Add_Enzyme Add PDE4 Enzyme Add_Inhibitor->Add_Enzyme Incubate_1 Pre-incubate at 30°C for 10 min Add_Enzyme->Incubate_1 Add_Substrate Add cAMP Substrate to Initiate Reaction Incubate_1->Add_Substrate Incubate_2 Incubate at 30°C for 30 min Add_Substrate->Incubate_2 Add_Nucleotidase Add 5'-Nucleotidase Incubate_2->Add_Nucleotidase Incubate_3 Incubate at 30°C for 15 min Add_Nucleotidase->Incubate_3 Add_Malachite_Green Add Malachite Green Reagent Incubate_3->Add_Malachite_Green Incubate_4 Incubate at RT for 20 min Add_Malachite_Green->Incubate_4 Measure_Absorbance Measure Absorbance at 620 nm Incubate_4->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Calculate_IC50 Determine IC₅₀ Value Calculate_Inhibition->Calculate_IC50

Caption: Workflow for the in vitro PDE4 inhibition assay.

Materials and Reagents
  • Human recombinant PDE4 enzyme

  • Cyclic Adenosine Monophosphate (cAMP)

  • 5'-Nucleotidase

  • 7-Methoxybenzofuran-2-carbonitrile (or its derivatives)

  • Rolipram (positive control)

  • Dimethyl Sulfoxide (DMSO)

  • Tris-HCl Buffer (40 mM, pH 7.5, containing 10 mM MgCl₂)

  • Malachite Green Phosphate Detection Kit

  • 96-well microplate

  • Microplate reader capable of absorbance measurements at 620 nm

Step-by-Step Protocol
  • Preparation of Reagents:

    • PDE4 Enzyme Solution: Dilute the PDE4 enzyme to the working concentration in Tris-HCl buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

    • cAMP Substrate Solution: Prepare a 100 µM solution of cAMP in Tris-HCl buffer.

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of 7-Methoxybenzofuran-2-carbonitrile in DMSO.

    • Serial Dilutions: Perform serial dilutions of the test compound stock solution in DMSO to obtain a range of concentrations (e.g., 0.1 nM to 10 µM).

    • Positive Control: Prepare a 1 mM stock solution of Rolipram in DMSO and create serial dilutions as for the test compound.

  • Assay Procedure (Step 1: PDE4 Reaction):

    • In a 96-well plate, add 5 µL of the test compound dilutions or positive control to the respective wells. For the negative control, add 5 µL of DMSO.

    • Add 20 µL of the diluted PDE4 enzyme solution to each well.

    • Pre-incubate the plate at 30°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the 100 µM cAMP substrate solution to each well.

    • Incubate the plate at 30°C for 30 minutes.

  • Assay Procedure (Step 2: Detection):

    • Add 25 µL of 5'-Nucleotidase solution to each well to stop the PDE4 reaction and initiate the conversion of 5'-AMP to adenosine and phosphate.

    • Incubate the plate at 30°C for 15 minutes.

    • Add 100 µL of the Malachite Green reagent to each well.

    • Incubate at room temperature for 20 minutes to allow for color development.

    • Measure the absorbance at 620 nm using a microplate reader.

Data Analysis
  • Create a standard curve using known concentrations of phosphate to convert absorbance values to the amount of phosphate produced.

  • Calculate the percentage of PDE4 inhibition for each concentration of the test compound using the following equation: % Inhibition = [1 - (Absorbance sample - Absorbance blank) / (Absorbance control - Absorbance blank)] x 100 Where:

    • Absorbance sample is the absorbance of the well with the test compound.

    • Absorbance control is the absorbance of the well with DMSO.

    • Absorbance blank is the absorbance of a well with no PDE4 enzyme.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value using non-linear regression analysis.

CompoundIC₅₀ (nM)
7-Methoxybenzofuran-2-carbonitrileTo be determined
Rolipram (Reference)~100-200

Note: The IC₅₀ value for Rolipram is an approximate value from the literature and should be determined experimentally.

References

  • EvitaChem. (n.d.). Buy 2-(7-Methoxybenzofuran-2-yl)acetonitrile (EVT-8887754).
  • ScienceOpen. (2019, August 27). Natural source, bioactivity and synthesis of benzofuran derivatives.
  • Zahoor, A. F., et al. (2025, September 22). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors. PMC.
  • Zahoor, A. F., et al. (n.d.). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases. RSC Advances.
  • ResearchGate. (2015, March 7). (PDF) Benzofurans: A new profile of biological activities.
  • BenchChem. (n.d.). 7-Methoxy-3-methylbenzofuran.
  • Acta Scientific. (2020, September 21). An Update on Natural Occurrence and Biological Activity of Benzofurans.
  • Sigma-Aldrich. (n.d.). 7-methoxy-1-benzofuran-2-carbonitrile.
  • NextSDS. (n.d.). 7-Methoxybenzofuran-2-carbonitrile — Chemical Substance Information.
  • ResearchGate. (n.d.). The structure of the 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative.
  • ResearchGate. (2025, September 26). (PDF) 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases.
  • PubMed. (2000, September 18). 7-Methoxybenzofuran-4-carboxamides as PDE 4 inhibitors: a potential treatment for asthma.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 7-Methoxybenzofuran-2-carbonitrile Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals seeking to maximize the percentage yield and purity of 7-Methoxybenzofuran-2-carbo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals seeking to maximize the percentage yield and purity of 7-Methoxybenzofuran-2-carbonitrile . The benzofuran-2-carbonitrile scaffold is a privileged pharmacophore in medicinal chemistry, often requiring highly optimized synthetic routes to ensure scalability and reproducibility.

Rather than relying on generic troubleshooting, this guide dissects the causality behind reaction failures and provides self-validating protocols to ensure your synthesis remains on track.

Mechanistic Workflows & Route Selection

To troubleshoot yield issues, we must first understand the mechanistic pathways. We recommend two primary synthetic routes, each with distinct kinetic and thermodynamic drivers:

Route A: The Rap-Stoermer Cyclocondensation (One-Pot)

This is a highly convergent approach utilizing 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) and chloroacetonitrile[1]. The reaction is driven by a base-catalyzed etherification (O-alkylation) followed by an intramolecular Knoevenagel-type condensation[2].

RouteA A 2-Hydroxy-3-methoxybenzaldehyde C O-Alkylation Intermediate A->C SN2 Attack B Chloroacetonitrile + K2CO3 / DMF B->C D Intramolecular Aldol-Type Condensation C->D Carbanion Formation E Dehydration (-H2O) D->E Ring Closure F 7-Methoxybenzofuran-2-carbonitrile E->F Aromatization

Fig 1: Mechanistic pathway of the Rap-Stoermer cyclocondensation route.

Route B: Cascade Aldehyde-to-Nitrile Transformation

For substrates where cyclocondensation yields intractable mixtures, starting from the pre-formed 7-methoxybenzofuran-2-carbaldehyde is preferred. Utilizing a cascade process with NH₂OH/Na₂CO₃/SO₂F₂ allows for direct transformation to the nitrile in near-quantitative yields[3]. Alternatively, a Schmidt conversion using TMSN₃/TfOH can be employed[4].

Quantitative Data & Optimization Metrics

Selecting the right parameters is critical for yield optimization. The table below summarizes the expected quantitative metrics and primary failure modes for both routes.

ParameterRoute A (One-Pot Cyclocondensation)Route B (Aldehyde-to-Nitrile Cascade)
Primary Precursor 2-Hydroxy-3-methoxybenzaldehyde7-Methoxybenzofuran-2-carbaldehyde
Reagents Chloroacetonitrile, K₂CO₃NH₂OH·HCl, Na₂CO₃, SO₂F₂
Solvent DMF (Anhydrous)DMSO
Temperature 80°C – 100°CRoom Temperature
Reaction Time 6 – 16 hours2 – 4 hours
Typical Yield 58% – 80%85% – 95%
Primary Failure Mode Incomplete cyclization (stalling at intermediate)Incomplete dehydration of the oxime

Self-Validating Experimental Protocols

Do not proceed blindly through these steps. Each protocol includes built-in causality checks to ensure the system validates itself before moving to the next stage.

Protocol A: One-Pot Cyclocondensation (Rap-Stoermer Approach)

Reference Standard: Adapted from substituted benzofuranyl syntheses[1][2].

  • Preparation: Charge a flame-dried, nitrogen-flushed round-bottom flask with 2-hydroxy-3-methoxybenzaldehyde (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add finely powdered, oven-dried K₂CO₃ (2.5 equiv).

    • Causality: Excess base is mandatory. One equivalent is consumed to deprotonate the phenol, and a second is required to generate the carbanion at the α-carbon of the nitrile for the subsequent ring closure.

  • Alkylation: Add chloroacetonitrile (1.5 equiv) dropwise over 10 minutes at room temperature.

    • Self-Validation Checkpoint: Stir for 2 hours at room temperature. Perform a TLC analysis. The starting material must be completely consumed, replaced by a new, more polar spot (the O-alkylated intermediate). Do not apply heat until this conversion is 100%.

  • Cyclization: Heat the reaction mixture to 90°C for 6–12 hours.

  • Workup: Cool to room temperature and quench with ice water. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to completely remove residual DMF, followed by brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Cascade Aldehyde-to-Nitrile Transformation

Reference Standard: SO₂F₂ mediated dehydration[3].

  • Oxime Formation: Dissolve 7-methoxybenzofuran-2-carbaldehyde (1.0 equiv) and NH₂OH·HCl (1.2 equiv) in DMSO (0.3 M). Add Na₂CO₃ (2.0 equiv) and stir at room temperature.

    • Self-Validation Checkpoint: After 45 minutes, TLC should confirm the complete disappearance of the aldehyde. The intermediate oxime will appear as a lower Rf spot.

  • Dehydration: Seal the reaction vessel and introduce SO₂F₂ gas via a balloon (approx. 1.5 equiv).

    • Causality: SO₂F₂ acts as a highly efficient, mild electrophile that activates the oxime hydroxyl group, facilitating a rapid E2-type elimination to yield the nitrile without requiring harsh acidic or thermal conditions[3].

  • Workup: Carefully vent excess gas into a scrubber. Dilute the mixture with water and extract with dichloromethane (DCM). Wash with brine, dry over MgSO₄, and concentrate to afford the pure nitrile.

Troubleshooting & FAQs

TroubleshootingLogic Start Yield Detected < 60% Check1 Is starting material fully consumed? Start->Check1 No1 Increase Temp to 90°C or use fresh K2CO3 Check1->No1 No Yes1 Are there multiple spots on TLC? Check1->Yes1 Yes Yes2 Side Reactions: Reduce Temp or purify DMF Yes1->Yes2 Yes No2 Product lost during workup/extraction Yes1->No2 No

Fig 2: Diagnostic logic tree for troubleshooting low yields in Route A.

Q: My Rap-Stoermer cyclization (Route A) is stalling at the O-alkylation intermediate. How do I force the ring closure? A: The intramolecular Knoevenagel condensation requires a sufficient concentration of the carbanion at the α-carbon. If the reaction stalls, your base is likely compromised (e.g., K₂CO₃ has absorbed atmospheric moisture) or the kinetic barrier for cyclization hasn't been breached. Solution: Ensure your K₂CO₃ is freshly oven-dried at 120°C. If the intermediate persists, increase the reaction temperature to 100°C, but do not exceed this threshold.

Q: I am observing significant tarring and baseline material on TLC during the cyclocondensation. What is causing this? A: This is typically caused by localized overheating or the degradation of chloroacetonitrile in DMF. Causality: Chloroacetonitrile is highly reactive and can undergo self-condensation or polymerization under strongly basic conditions at elevated temperatures. Solution: Always add the chloroacetonitrile dropwise after the phenol has been fully deprotonated, and strictly maintain the internal temperature below 100°C.

Q: In the aldehyde-to-nitrile cascade (Route B), my yield is low and I recover mostly the oxime intermediate. Why? A: The dehydration step is failing. This occurs if the SO₂F₂ concentration is insufficient or if the Na₂CO₃ is failing to neutralize the HCl liberated from the hydroxylamine hydrochloride. If the system remains too acidic, the oxime oxygen cannot effectively attack the SO₂F₂ to form the leaving group. Solution: Ensure a slight overpressure of SO₂F₂ and verify that the base stoichiometry is strictly maintained at ≥2.0 equivalents[3].

Q: How do I remove residual DMF during workup without losing my product in the aqueous layer? A: 7-Methoxybenzofuran-2-carbonitrile is moderately lipophilic, but high concentrations of DMF can act as a co-solvent, pulling the product into the aqueous phase during extraction. Solution: Do not rely on water alone. Perform at least three vigorous washes of the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution. LiCl drastically increases the ionic strength of the aqueous phase, breaking emulsions and partitioning the DMF entirely into the aqueous layer while leaving the nitrile in the organic phase.

References
  • Cascade Process for Direct Transformation of Aldehydes (RCHO) to Nitriles (RCN) Using Inorganic Reagents NH2OH/Na2CO3/SO2F2 in DMSO Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol Source: Molecules - MDPI URL:[Link]

  • WO2015003166A1 - Substituted benzofuranyl and benzoxazolyl compounds and uses thereof Source: Google Patents URL

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Benzofuran Scaffolds: 7-Methoxybenzofuran-2-carbonitrile vs. 5-Methoxybenzofuran Analogues

Benzofurans represent a highly privileged class of heterocyclic scaffolds in medicinal chemistry. Their structural versatility allows them to serve as the core for numerous therapeutics, ranging from antiarrhythmics (e.g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benzofurans represent a highly privileged class of heterocyclic scaffolds in medicinal chemistry. Their structural versatility allows them to serve as the core for numerous therapeutics, ranging from antiarrhythmics (e.g., Amiodarone) to neuroprotective agents. However, the precise positioning of functional groups—specifically methoxy (-OCH₃) and carbonitrile (-CN) substituents—profoundly dictates the molecule's electronic distribution, steric profile, and target engagement.

This guide provides an objective, data-driven comparison between 7-Methoxybenzofuran-2-carbonitrile and 5-Methoxybenzofuran analogues , equipping drug development professionals with the mechanistic insights and experimental protocols necessary for scaffold selection.

Structural & Electronic Causality (SAR)

The biological divergence between these two scaffolds is rooted in fundamental physical chemistry. The position of the methoxy group and the presence of a cyano group dictate the electron density of the furan ring, directly influencing receptor binding and enzyme inhibition.

5-Methoxybenzofuran Analogues

Placing a methoxy group at the C5 position introduces a strong electron-donating group (EDG) via resonance. This enriches the electron density of the fused benzene ring and the adjacent furan system. This electron-rich profile is highly favored in neuropharmacology. The enhanced lipophilicity and electron density facilitate robust π-π stacking interactions within the hydrophobic pockets of central nervous system (CNS) targets. Consequently, 5-methoxybenzofurans are extensively utilized in the development of 1 [1] and2 [4].

7-Methoxybenzofuran-2-carbonitrile

In contrast, 7-Methoxybenzofuran-2-carbonitrile features a push-pull electronic system. The methoxy group at C7 (adjacent to the furan oxygen) exerts distinct inductive effects, while the carbonitrile group at C2 acts as a powerful electron-withdrawing group (EWG). The cyano group serves as a potent hydrogen-bond acceptor and significantly lowers the pKa of the furan ring. This makes the C2 position highly electrophilic, rendering the scaffold an excellent candidate for targeted covalent inhibition or specific3 [3], where it can interact with nucleophilic residues (e.g., cysteines) in tumor cells.

SAR_Logic Core Benzofuran Scaffold Sub7 7-Methoxy-2-carbonitrile Core->Sub7 Sub5 5-Methoxy Analogues Core->Sub5 Prop7 EWG at C2 (Cyano) Altered Dipole Moment H-bond Acceptor Sub7->Prop7 Prop5 EDG at C5 (Methoxy) Increased Electron Density Enhanced Lipophilicity Sub5->Prop5 Target7 Anticancer / Antimicrobial (Covalent Inhibition) Prop7->Target7 Target5 Neuropharmacology (MAO-B, 5-HT, CB1) Prop5->Target5

SAR divergence between 7-methoxy-2-carbonitrile and 5-methoxy benzofurans.

Quantitative Data & Target Affinity

To objectively evaluate these compounds, we must look at their behavior across primary pharmacological targets. 5-Methoxy derivatives show remarkable selectivity for MAO-B over MAO-A, a critical factor in mitigating the "cheese effect" (hypertensive crisis) associated with non-selective MAO inhibitors [2]. Meanwhile, 2-carbonitrile derivatives are often evaluated for their cytotoxicity against cancer cell lines.

Table 1: Physicochemical & Pharmacological Comparison
Property / Feature7-Methoxybenzofuran-2-carbonitrile5-Methoxybenzofuran Analogues
Primary Substitution C7-Methoxy, C2-CarbonitrileC5-Methoxy
Electronic Profile Push-pull system (EDG at C7, EWG at C2)Electron-rich aromatic system (EDG at C5)
Key Interactions H-bond acceptor (Cyano), Electrophilic C2π-π stacking, Hydrophobic interactions
Primary Targets Anticancer, Antimicrobial targetsGPCRs (5-HT, CB1), MAO-B
Lipophilicity (LogP) Moderate (Cyano group increases polarity)High (Highly lipophilic core)
Therapeutic Utility Cytotoxic agents, Covalent bindersNeuroprotection, Antidepressants

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the evaluation of these scaffolds must rely on self-validating experimental systems. The following protocols detail the standard workflows for assessing the biological activity of these benzofuran derivatives, explaining the causality behind each methodological choice.

Protocol 1: High-Throughput Fluorometric MAO-B Inhibition Assay

Targeting 5-Methoxybenzofuran Analogues

Causality & Validation: This continuous fluorometric assay utilizes kynuramine as a substrate. Kynuramine is non-fluorescent but is oxidized by MAO-B to 4-hydroxyquinoline, a highly fluorescent product. This allows for real-time kinetic monitoring rather than endpoint analysis, reducing false positives from assay interference. A self-validating system requires a known irreversible inhibitor (e.g., Selegiline) as a positive control and the calculation of a Z'-factor (>0.5) to guarantee assay robustness.

  • Compound Preparation: Dissolve 5-methoxybenzofuran analogues in 100% DMSO to create 10 mM stock solutions. Rationale: Benzofurans are highly lipophilic; DMSO ensures complete solvation. The final assay concentration of DMSO must be kept below 1% to prevent enzyme denaturation.

  • Enzyme Incubation: In a black 96-well microplate, combine 50 µL of recombinant human MAO-B (0.5 µg/mL) in potassium phosphate buffer (100 mM, pH 7.4) with 1 µL of the test compound. Incubate at 37°C for 15 minutes. Rationale: 37°C mimics physiological conditions, allowing the compound to achieve binding equilibrium.

  • Substrate Addition: Add 50 µL of kynuramine (final concentration 50 µM) to initiate the reaction.

  • Kinetic Readout: Immediately measure fluorescence (Excitation: 310 nm, Emission: 400 nm) every 1 minute for 30 minutes using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ by plotting the initial velocity of the reaction against the log concentration of the inhibitor using non-linear regression.

Protocol 2: Radioligand Binding Assay for GPCRs (e.g., CB1 / 5-HT)

Targeting both 5-Methoxy and 2-Carbonitrile derivatives

Causality & Validation: To determine the binding affinity (Kᵢ) of these derivatives for receptors like CB1, competitive displacement of a radioligand (e.g., [³H]-CP55,940) is utilized, as established in studies of 4 [5]. Non-specific binding is defined using 10 µM of a cold competitor (e.g., rimonabant).

  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing the target receptor. Rationale: Using isolated membranes rather than whole cells eliminates the variable of cell permeability, isolating the pure binding event.

  • Incubation: Mix 50 µg of membrane protein with 1 nM [³H]-radioligand and varying concentrations of the benzofuran test compound (10⁻¹⁰ to 10⁻⁵ M) in binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Equilibration: Incubate the mixture at 30°C for 90 minutes. Rationale: 30°C prevents rapid degradation of the receptor preparation while allowing sufficient time for competitive equilibrium.

  • Filtration & Readout: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter.

Assay_Workflow Prep Compound Prep (10mM DMSO) Incubate Enzyme/Receptor Incubation (37°C) Prep->Incubate Read Signal Readout (Fluorescence/CPM) Incubate->Read Analyze Data Analysis (IC50 / Ki) Read->Analyze

Standardized in vitro screening workflow for benzofuran derivatives.

References

  • Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma Source: MDPI
  • MAO inhibitory activity of 2-arylbenzofurans versus 3-arylcoumarins: synthesis, in vitro study, and docking calcul
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity Source: PMC (NIH)
  • Synthesis and Pharmacological Characterization of a Series of Geometrically Constrained 5-HT2A/2C Receptor Ligands Source: Journal of Medicinal Chemistry (ACS Public
  • Synthesis and Cannabinoid Activity of a Variety of 2,3-Substituted 1-Benzo[b]thiophen Derivatives and 2,3-Substituted Benzofuran: Novel Agonists for the CB1 Receptor Source: ConnectSci

Sources

Comparative

Purity determination of 7-Methoxybenzofuran-2-carbonitrile using GC-MS

An In-Depth Guide to the Purity Determination of 7-Methoxybenzofuran-2-carbonitrile for Pharmaceutical Applications A Comparative Analysis Featuring Gas Chromatography-Mass Spectrometry (GC-MS) Authored by: A Senior Appl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Purity Determination of 7-Methoxybenzofuran-2-carbonitrile for Pharmaceutical Applications

A Comparative Analysis Featuring Gas Chromatography-Mass Spectrometry (GC-MS)

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Purity in Drug Intermediates

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount, directly influencing the safety and efficacy of the final drug product.[1][2] This stringent requirement extends to all chemical intermediates, as impurities introduced during synthesis can carry through to the final API, potentially altering its pharmacological profile or introducing toxicity.[2][3] 7-Methoxybenzofuran-2-carbonitrile is a key building block in the synthesis of various biologically active compounds.[4][5] Its purity must be rigorously controlled to ensure the quality and consistency of the final API. This guide provides a comprehensive comparison of analytical techniques for the purity determination of 7-Methoxybenzofuran-2-carbonitrile, with a detailed focus on the development and validation of a robust Gas Chromatography-Mass Spectrometry (GC-MS) method.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical method is the foundational step in accurate purity analysis.[1] For a semi-volatile, aromatic compound like 7-Methoxybenzofuran-2-carbonitrile, several high-performance techniques are viable. The choice depends on a balance of specificity, sensitivity, and the nature of potential impurities.

Technique Principle Strengths for 7-Methoxybenzofuran-2-carbonitrile Limitations
GC-MS Separates volatile/semi-volatile compounds in a gaseous mobile phase, followed by mass-based identification and quantification.[6]High Specificity: Mass spectrometry provides structural information, aiding in the definitive identification of impurities.[7] High Sensitivity: Excellent for detecting trace-level volatile impurities like residual solvents.[1] Resolving Power: Capable of separating closely related structural isomers.Requires the analyte to be thermally stable and volatile. Not suitable for non-volatile impurities (e.g., salts, inorganic reagents).
HPLC-UV/MS Separates compounds in a liquid mobile phase based on their affinity for a stationary phase. Detection via UV absorbance or mass spectrometry.[1]Versatility: Applicable to a wide range of compounds, including non-volatile and thermally labile impurities.[8][9] Gold Standard: Often considered the primary technique for pharmaceutical purity analysis.[1]Co-elution Risk: UV detection alone may not distinguish between co-eluting compounds with similar chromophores. Lower Resolution for Volatiles: May not provide the same level of separation for highly volatile impurities compared to GC.
qNMR Quantitative Nuclear Magnetic Resonance provides structural information and direct quantification without the need for a reference standard of the same compound.Absolute Quantification: Provides a direct measure of purity against a certified internal standard. Structural Elucidation: Excellent for identifying and characterizing unknown impurities.[10]Lower Sensitivity: Generally less sensitive than chromatographic techniques, may not detect trace impurities. Complex Spectra: Signal overlap in complex mixtures can complicate quantification.

Justification for GC-MS: For 7-Methoxybenzofuran-2-carbonitrile, GC-MS emerges as a superior choice due to its combined separation power and the high specificity of mass spectrometric detection.[6][7] This "gold standard" for forensic substance identification allows for the simultaneous quantification of the main component and the confident identification of volatile organic impurities, such as synthetic by-products (e.g., isomers, precursors) and residual solvents, which are common in pharmaceutical intermediates.[2][6]

GC-MS Method Development: A Self-Validating Protocol

A robust analytical method must be self-validating, ensuring that the system is performing correctly before and during sample analysis.[7] This is achieved through rigorous method development and the implementation of system suitability tests.

Logical Workflow for Purity Analysis

The entire process, from sample handling to the final report, follows a structured and logical path to ensure data integrity.

Purity_Analysis_Workflow cluster_0 Phase 1: Preparation & System Setup cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Data Processing & Reporting SamplePrep Sample Preparation (Dilution in appropriate solvent) BlankRun Blank Injection (Solvent) SamplePrep->BlankRun StandardPrep Reference Standard & Impurity Standard Preparation SST System Suitability Test (SST) (Injection of a known standard) StandardPrep->SST InstrumentSetup GC-MS Instrument Setup (Column, Temp Program, MS Params) InstrumentSetup->SST SST->BlankRun SST Pass SampleRun Sample Batch Analysis BlankRun->SampleRun StandardRun Reference Standard Bracketing SampleRun->StandardRun Integration Chromatogram Integration (Peak Area Determination) StandardRun->Integration Identification Impurity Identification (Mass Spectra & RT Matching) Integration->Identification Quantification Purity Calculation (Area Percent Normalization) Identification->Quantification Report Final Report Generation (Certificate of Analysis) Quantification->Report

Caption: Workflow for GC-MS Purity Determination.

Step-by-Step Experimental Protocol

This protocol is designed to be a self-validating system, incorporating checks to ensure the reliability of the results.

1. Materials and Reagents:

  • 7-Methoxybenzofuran-2-carbonitrile sample

  • Reference Standard (Certified >99.5% purity)

  • Potential impurity standards (if available)

  • Ethyl Acetate (GC grade or equivalent)

  • Helium (99.999% purity)

2. Instrumentation:

  • Gas Chromatograph: Agilent Intuvo 9000 GC or equivalent.[11]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Rationale: A 5% phenyl-methylpolysiloxane stationary phase provides excellent selectivity for a wide range of semi-volatile aromatic compounds.

3. GC-MS Conditions:

Parameter Value Rationale
Inlet Split mode (50:1)Prevents column overloading with a high-concentration main peak.
Inlet Temp. 280 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection Vol. 1 µLStandard volume for reproducible injections.
Carrier Gas HeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Ensures reproducible retention times.
Oven Program 80 °C (hold 2 min), ramp 15 °C/min to 300 °C (hold 5 min)Provides good separation between early-eluting solvents and later-eluting, higher-boiling point impurities.
MS Transfer Line 290 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for electron ionization, promoting fragmentation without excessive degradation.
Quadrupole Temp. 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
Scan Range m/z 40-500Covers the molecular ion of the target compound and potential low and high molecular weight fragments/impurities.

4. Sample and Standard Preparation:

  • Reference Standard Solution: Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate (Concentration: ~1 mg/mL).

  • Sample Solution: Prepare the sample in the same manner as the reference standard.

5. Analytical Sequence:

  • System Suitability Test (SST): Perform five replicate injections of the Reference Standard Solution.

  • Blank Injection: Inject ethyl acetate to ensure no carryover or system contamination.

  • Sample Injections: Inject each sample solution in duplicate.

  • Bracketing Standard: Re-inject the Reference Standard Solution after every 10-12 sample injections to monitor for instrument drift.

Method Validation: Establishing Trustworthiness

To ensure the method is fit for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[12]

Validation Parameter Acceptance Criteria Purpose
Specificity The peak for 7-Methoxybenzofuran-2-carbonitrile is well-resolved from all other impurity peaks (Resolution > 2.0). Mass spectrum confirms identity.To ensure the method can accurately measure the analyte without interference.[7][12]
Linearity Correlation coefficient (R²) ≥ 0.999 over a range of 0.05% to 150% of the nominal concentration.To demonstrate a proportional response of the detector to analyte concentration.[12][13]
Accuracy Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.[12][13]To assess the closeness of the measured value to the true value.[7][14]
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.[12]To measure the method's consistency with repeated analyses on the same day.
Precision (Intermediate) RSD ≤ 3.0% for analyses conducted on different days by different analysts.To measure the method's reproducibility under varied conditions.[13]
Limit of Quantitation (LOQ) The lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy (typically Signal-to-Noise ratio > 10).To define the lower limit of the method for quantitative impurity measurement.[7]
Robustness Method performance (e.g., peak shape, retention time) remains acceptable under small, deliberate variations in parameters (e.g., flow rate ±5%, oven ramp rate ±1°C/min).To ensure the method is reliable during routine use under normal variations.[12]

Data Analysis and Interpretation

Purity is typically calculated using the area percent normalization method, assuming that all components have a similar response factor in the detector.

Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

Impurity identification is a two-factor process, providing a high degree of confidence.

Impurity_Identification_Logic UnknownPeak Unknown Peak Detected in Sample RT_Match Retention Time (RT) Matches Reference Impurity Standard? UnknownPeak->RT_Match MS_Match Mass Spectrum (MS) Matches Reference Library/Standard? RT_Match->MS_Match Yes Unknown Potential Unknown Impurity (Requires further investigation) RT_Match->Unknown No Identified Impurity Confidently Identified MS_Match->Identified Yes MS_Match->Unknown No

Caption: Logic for Confident Impurity Identification.

Hypothetical Data Summary

The following table represents typical data that could be obtained from the analysis of a batch of 7-Methoxybenzofuran-2-carbonitrile.

Peak ID Retention Time (min) Area (%) Identification Comments
13.450.08Ethyl AcetateResidual Solvent
28.920.15UnknownImpurity, m/z consistent with starting material fragment
310.1199.657-Methoxybenzofuran-2-carbonitrileMain Product
410.250.125-Methoxybenzofuran-2-carbonitrileIsomeric Impurity
Total 100.00 Purity by Area % = 99.65%

Conclusion

The GC-MS method detailed in this guide provides a robust, specific, and sensitive tool for the purity determination of 7-Methoxybenzofuran-2-carbonitrile. Its strength lies in the ability to not only quantify the main component but also to identify potential volatile impurities that could impact the quality of the final API. While HPLC remains a valuable orthogonal technique, particularly for non-volatile impurities, the validated GC-MS protocol offers a comprehensive solution for quality control in a pharmaceutical development setting. Adherence to the principles of method validation and system suitability ensures that the data generated is reliable, accurate, and defensible for regulatory purposes.

References

  • NextSDS. (n.d.). 7-Methoxybenzofuran-2-carbonitrile — Chemical Substance Information.
  • ChromSolutions. (n.d.). Analytical Validation Quick Reference Guide. Gcms.cz.
  • P, M., & M, J. (2018). A Review on GC-MS and Method Development and Validation. Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 7(3). Retrieved from [Link]

  • Holzgrabe, U., Nap, C. J., Beyer, T., & Almeling, S. (2010). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. Journal of Separation Science, 33(16), 2402-2410. DOI: 10.1002/jssc.201000141. Retrieved from [Link]

  • Barbarin, N., et al. (2004). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Lilly Research Centre.
  • Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

  • Chaudhary, A. K., et al. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. World Journal of Advanced Research and Reviews, 24(3), 1959–1967. DOI: 10.30574/wjarr.2024.24.3.1118. Retrieved from [Link]

  • Luo, Y., et al. (2022). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Foods, 11(10), 1485. DOI: 10.3390/foods11101485. Retrieved from [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Agilent Technologies. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Retrieved from [Link]

  • Chaughule, R. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 60(5). DOI: 10.26717/BJSTR.2024.60.009393. Retrieved from [Link]

  • Mushtaq, A., et al. (2025). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases. RSC Advances, 15, 292-307. DOI: 10.1039/D4RA06637A. Retrieved from [Link]

  • Mushtaq, A., et al. (2025). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases. RSC Advances. Retrieved from [Link]

  • Shimadzu. (n.d.). No.62 Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methoxybenzofuran-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
7-Methoxybenzofuran-2-carbonitrile
© Copyright 2026 BenchChem. All Rights Reserved.